molecular formula C8H6ClNO4 B1609053 2-Methoxy-4-nitrobenzoyl chloride CAS No. 39787-83-2

2-Methoxy-4-nitrobenzoyl chloride

Cat. No. B1609053
CAS RN: 39787-83-2
M. Wt: 215.59 g/mol
InChI Key: DJDAPLBWGIXUAG-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 128-129°C at 8 mmHg .
  • Density : 1.146 g/mL at 25°C .
  • Refractive Index : n20/D 1.572 (lit.) .

Scientific Research Applications

1. Synthesis of Neuroleptics

2-Methoxy-4-nitrobenzoyl chloride is utilized in the synthesis of potential neuroleptics. For example, its reaction with various amino compounds like 2-(aminomethyl)-1-ethylpyrrolidine and others leads to the formation of N-substituted 2-methoxy-5-nitrobenzamides. These are further reduced to yield 5-amino-2-methoxybenzamides, which are crucial intermediates in developing neuroleptic drugs (Valenta et al., 1990).

2. Preparation of Dibenzophenone Derivatives

In the synthesis of dibenzophenone derivatives, 2-Methoxy-4-nitrobenzoyl chloride plays a role in reactions involving 1,3-dimethoxybenzene under specific conditions. This process is significant for producing derivatives like 2-hydroxy-4-methoxy-3′-aminodibenzophenone, which are important in various chemical syntheses (Zhao De-feng, 2006).

3. Formation of Functionalized Chromones and Quinolines

This chemical is involved in reactions leading to the formation of functionalized chromones and quinolines. It reacts with 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene to produce these compounds, which are valuable in various chemical and pharmaceutical contexts (Rahn et al., 2009).

4. Antibacterial Activity Studies

Some studies have focused on the synthesis of novel compounds involving 2-Methoxy-4-nitrobenzoyl chloride, which exhibit potential antibacterial activities. These compounds, such as certain triazolones, demonstrate significant in vitro antimicrobial properties, indicating their potential use in developing new antibacterial agents (Manap et al., 2022).

properties

IUPAC Name

2-methoxy-4-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-14-7-4-5(10(12)13)2-3-6(7)8(9)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDAPLBWGIXUAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192864
Record name 2-Methoxy-4-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-nitrobenzoyl chloride

CAS RN

39787-83-2
Record name 2-Methoxy-4-nitrobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39787-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Methoxy-4-nitrobenzoyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxy-4-nitrobenzoyl chloride
Source EPA DSSTox
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Record name 2-methoxy-4-nitrobenzoyl chloride
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Synthesis routes and methods

Procedure details

Oxalyl chloride (0.81 ml) in methylene chloride (10 ml) was added dropwise to a solution of 2-methoxy-4-nitrobenzoic acid monohydrate (1 g) in methylene chloride (40 ml) and dimethylformamide (1 drop) and the reaction mixture was stirred at room temperature for 1 hour after gas evolution ceased. The solvent was then evaporated in vacuo to give an oil which was crystallised from cold ethyl acetate/hexane to give the title compound, yield 0.7 g.
Quantity
0.81 mL
Type
reactant
Reaction Step One
Name
2-methoxy-4-nitrobenzoic acid monohydrate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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